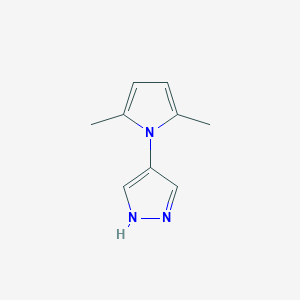
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole, also known as DMMP, is an organic compound belonging to the pyrazole family. It is used as a building block in the synthesis of various organic compounds, such as drugs, dyes, and catalysts. DMMP has been studied extensively due to its potential applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant action against various bacterial strains, making them potential candidates for developing new antibacterial agents .
Antitubercular Properties
Some derivatives of this compound have also been tested for their antitubercular activity. The results indicated that these molecules could be effective in combating tuberculosis, which remains a major global health challenge .
Enzyme Inhibition
The synthesized derivatives have been assessed for their ability to inhibit enoyl ACP reductase and DHFR enzymes. These enzymes are critical in the bacterial fatty acid synthesis pathway and folate metabolism, respectively. Inhibitors of these enzymes can serve as potent drugs in the treatment of bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the potential mode of action of these compounds. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites, providing insights into their mechanism of action and guiding further drug design efforts .
ADMET Profile Analysis
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds have been studied to predict their pharmacokinetic properties and safety profiles. This is crucial for advancing these compounds in the drug development pipeline .
Synthesis of Novel Heterocycles
The compound has been used as a precursor for synthesizing new heterocycles, which underwent thorough characterization. These new heterocycles could have various applications in medicinal chemistry due to their unique structures .
Pharmacological Activity
1,2,5-Oxadiazoles with a heterocyclic substituent in the 4-position, such as those derived from 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole, are being intensively investigated for their valuable pharmacological activities. This includes potential uses in creating compounds with biological activity .
Energy Composition Components
The reaction products of this compound with certain reagents have been studied for their potential as components of powerful energy compositions. This application is particularly relevant in the field of materials science .
Wirkmechanismus
Target of Action
It has been found to significantly increase monoclonal antibody production in chinese hamster ovary cells .
Mode of Action
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Result of Action
The molecular and cellular effects of the action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole include suppression of cell growth, increased cell-specific glucose uptake rate, increased amount of intracellular adenosine triphosphate, and suppression of the galactosylation on a monoclonal antibody .
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEVPTNVNQTETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CNN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)
![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)
![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)


![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)